molecular formula C11H10N4O2S B6627909 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one

7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one

Cat. No. B6627909
M. Wt: 262.29 g/mol
InChI Key: KSEFPPCKMTUCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention in the field of medicinal chemistry due to its potential applications in various diseases.

Mechanism of Action

The mechanism of action of 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects by targeting various molecular pathways. It has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.
Biochemical and Physiological Effects:
7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one has been reported to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, it has exhibited antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one in lab experiments include its potent pharmacological activity, ease of synthesis, and low toxicity. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

Several future directions can be explored in the field of 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one. One potential direction is to investigate its potential applications in other diseases such as neurological disorders and cardiovascular diseases. Another direction is to explore its structure-activity relationship to develop more potent analogs. Moreover, its potential as a drug delivery system can also be explored by conjugating it with various targeting moieties.

Synthesis Methods

The synthesis of 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one involves the reaction of 2-amino-3-methylthiophene with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form 3-methylthieno[3,2-d]pyrimidin-4-one. This intermediate compound is then reacted with 4-methyl-1,2,5-oxadiazol-3-yl-methanol in the presence of sulfuric acid to produce the final product.

Scientific Research Applications

7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one has shown potential applications in various diseases such as cancer, inflammation, and infectious diseases. Several studies have reported its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has exhibited antimicrobial activity against various pathogens.

properties

IUPAC Name

7-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-6-4-18-10-9(6)12-5-15(11(10)16)3-8-7(2)13-17-14-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEFPPCKMTUCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN(C2=O)CC3=NON=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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